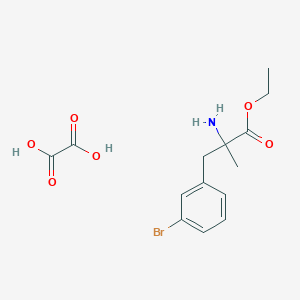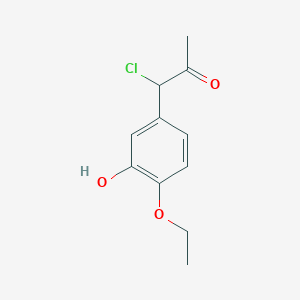![molecular formula C22H26N2O3 B14034917 Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the condensation of a chromanone derivative with a piperidine derivative under specific conditions that promote spirocyclization. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
化学反応の分析
Types of Reactions
Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield fully saturated compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.
類似化合物との比較
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: A related compound with similar structural features but different functional groups.
Chroman-4-one derivatives: These compounds share the chroman backbone and exhibit diverse biological activities.
Uniqueness
Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties
特性
分子式 |
C22H26N2O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
benzyl 4-(aminomethyl)spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c23-15-18-14-22(27-20-9-5-4-8-19(18)20)10-12-24(13-11-22)21(25)26-16-17-6-2-1-3-7-17/h1-9,18H,10-16,23H2 |
InChIキー |
GODLEKUDINKQNA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12CC(C3=CC=CC=C3O2)CN)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


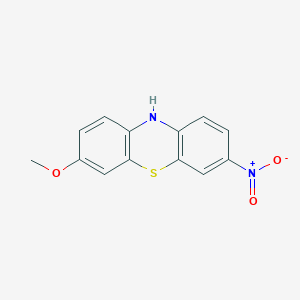
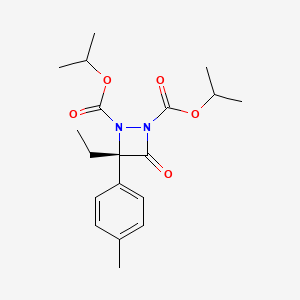
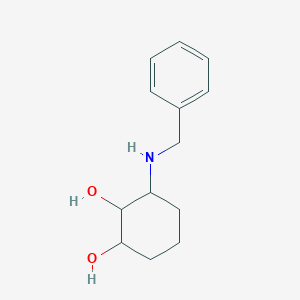
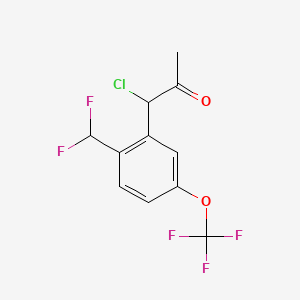
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)

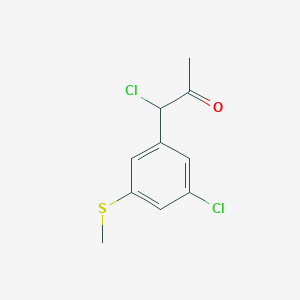

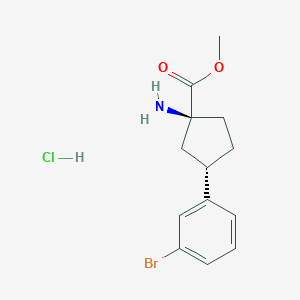
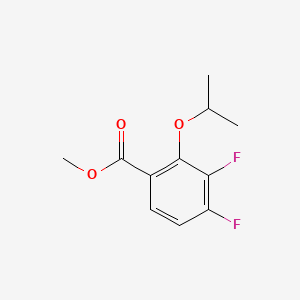
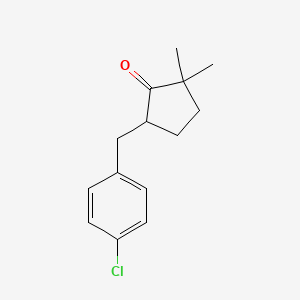
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
